Diketopiperazine derivative OF quinapril

Stability Testing Impurity Profiling Formulation Development

Generic diketopiperazine standards for quinapril impurity profiling present analytical risk. Quinapril Related Compound A (PD 109488) is the pharmacopoeia-mandated reference standard for USP/EP compliance. Validated HPLC methods achieve baseline separation from quinapril, quinaprilat, and PD 113413 (LOQ: 1 ng/mL)—performance non-validated substitutes cannot guarantee. Essential for forced degradation studies, stability-indicating methods, and ANDA submissions. Its formation kinetics during storage make it a unique quality benchmark distinct from enalapril or ramipril impurity profiles. Certified lot with full characterization documentation.

Molecular Formula C25H28N2O4
Molecular Weight 420.5 g/mol
Cat. No. B13387345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiketopiperazine derivative OF quinapril
Molecular FormulaC25H28N2O4
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C
InChIInChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3
InChIKeyNDDYKENLGBOEPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinapril Diketopiperazine Derivative (PD 109488) Procurement & Analytical Reference Guide


The diketopiperazine derivative of quinapril, also designated as PD 109488 or Quinapril Related Compound A (CAS 103733-49-9), is a cyclic dipeptide formed via intramolecular cyclization of quinapril hydrochloride [1]. It is recognized in pharmacopoeial monographs as Quinapril EP Impurity D and USP Related Compound A, serving as a critical reference standard for quality control, stability studies, and impurity profiling in quinapril drug substance and finished product manufacturing [2]. Structurally, it is (αS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic acid ethyl ester with a molecular formula C25H28N2O4 and molecular weight 420.50 .

Why Generic Diketopiperazine Impurities Cannot Substitute for Quinapril Diketopiperazine (PD 109488)


Substituting a generic diketopiperazine reference standard for the quinapril-specific derivative introduces substantial analytical risk due to critical differences in chromatographic retention behavior and molecular specificity. The HPLC method for quinapril impurity profiling requires precise resolution of PD 109488 from quinapril, quinaprilat, and the second diketopiperazine metabolite PD 113413, a separation that is system- and column-specific and cannot be assumed for non-validated substitutes [1]. Furthermore, the propensity for diketopiperazine formation varies markedly among ACE inhibitors: quinapril hydrochloride is documented to cyclize more rapidly than other ACE inhibitors during storage and processing, making its specific impurity profile a unique quality benchmark that cannot be inferred from, for example, enalapril or ramipril diketopiperazine standards [2].

Quantitative Differentiation of Quinapril Diketopiperazine (PD 109488) for Analytical and QC Applications


Quinapril Exhibits Exceptionally High Diketopiperazine Formation Propensity Among ACE Inhibitors

Quinapril hydrochloride demonstrates a uniquely high susceptibility to diketopiperazine (DKP) cyclization compared to other ACE inhibitors, a critical consideration for stability-indicating method development and formulation design. Literature documents that quinapril hydrochloride easily forms the corresponding diketopiperazine on heating and, in solution, rapidly cyclizes to DKP impurity, with this tendency exceeding that of other ACE inhibitors during storage and processing [1]. In contrast, enalapril maleate solid-state DKP formation initiates only at 129 °C and reaches a maximum at 137 °C under thermal stress [2]. This differential reactivity establishes the quinapril-specific DKP derivative as a mandatory reference standard for accurate impurity monitoring, as generic DKP standards fail to replicate the precise chromatographic and stability behavior observed with PD 109488.

Stability Testing Impurity Profiling Formulation Development

Chromatographic Resolution: PD 109488 Is Baseline-Separated from Quinapril, Quinaprilat, and PD 113413

A validated reversed-phase HPLC method with radiochemical detection demonstrated unequivocal baseline separation of the two quinapril diketopiperazine metabolites, PD 109488 and PD 113413, from quinapril, quinaprilat, and from each other [1]. The method utilized a 100 µL sample volume with a limit of quantitation of 1 ng/mL for both ³H-quinapril and ³H-quinaprilat (specific activity approximately 2.0 µCi/µg), providing a robust analytical framework that depends critically on the use of authentic PD 109488 reference material [1]. Without the correct retention time marker provided by a qualified PD 109488 standard, accurate peak assignment and quantitation of this process-related impurity or metabolite in biological or pharmaceutical samples are not achievable.

HPLC Method Validation Analytical Reference Standard Metabolite Identification

Pharmacokinetic Fate: Each Diketopiperazine Metabolite Accounts for Approximately 6% of Urinary Excretion

In clinical pharmacokinetic studies following oral administration of ¹⁴C-labeled quinapril, two diketopiperazine metabolites (PD 109488 and PD 113413) were identified in plasma and urine, with approximately 6% of the administered dose excreted in urine as each of these metabolites [1]. Peak plasma concentrations of these metabolites were similar to that of quinapril, and each was eliminated rapidly with a half-life of approximately one hour [1]. This quantitative excretion profile underscores the metabolic significance of the DKP pathway in quinapril disposition and necessitates the availability of pure reference standards for accurate pharmacokinetic and bioanalytical investigations.

Pharmacokinetics Metabolism Studies ADME

pH-Dependent DKP Formation: Quinapril Tris Salt Reduces DKP Impurity by ≥50% Across All pH Conditions

Direct comparative stability data demonstrate that quinapril tris(hydroxymethyl)amino methane salt dramatically reduces diketopiperazine formation relative to quinapril hydrochloride across all pH conditions tested. At 25 °C over 30 minutes, quinapril tris salt maintained DKP levels at ≤0.17% across pH 0.1 to 7.5, whereas quinapril hydrochloride generated DKP levels ranging from 0.26% to 0.67% under identical conditions [1]. Notably, quinapril tris salt remained stable even at 80 °C for 72 hours with hardly any formation of diketopiperazine and diacid impurity, a finding that directly informs formulation development and quality control strategies [1].

Formulation Stability Salt Selection Impurity Control

High-Value Application Scenarios for Quinapril Diketopiperazine (PD 109488) Reference Standard


Stability-Indicating HPLC Method Validation for Quinapril Drug Substance

Regulatory submissions for quinapril API require validated stability-indicating methods capable of resolving and quantifying the diketopiperazine impurity PD 109488. The validated HPLC method demonstrates baseline separation of PD 109488 from quinapril, quinaprilat, and PD 113413 with an LOQ of 1 ng/mL, making the authentic reference standard indispensable for method development, system suitability testing, and forced degradation studies [1].

Formulation Development of Stabilized Quinapril Salt Forms

The development of stabilized quinapril formulations, such as the tris(hydroxymethyl)amino methane salt, relies on quantitative monitoring of DKP formation as a primary stability indicator. The demonstrated ≥50% reduction in DKP formation across all pH conditions for the tris salt relative to hydrochloride necessitates the use of a certified PD 109488 standard for accurate impurity quantification during salt screening, excipient compatibility studies, and accelerated stability testing [2].

Pharmacokinetic and Bioequivalence Studies of Quinapril Formulations

In clinical pharmacokinetic studies, each diketopiperazine metabolite (PD 109488 and PD 113413) accounts for approximately 6% of the total urinary excretion following oral quinapril administration, with peak plasma concentrations comparable to the parent prodrug [3]. Bioanalytical laboratories conducting bioequivalence or metabolism studies require high-purity PD 109488 reference material to calibrate LC-MS/MS methods and accurately quantify this quantitatively significant metabolite in plasma and urine matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diketopiperazine derivative OF quinapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.